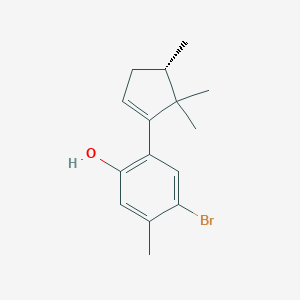

Laurokamurene A

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H19BrO |

|---|---|

Molecular Weight |

295.21 g/mol |

IUPAC Name |

4-bromo-5-methyl-2-[(4S)-4,5,5-trimethylcyclopenten-1-yl]phenol |

InChI |

InChI=1S/C15H19BrO/c1-9-7-14(17)11(8-13(9)16)12-6-5-10(2)15(12,3)4/h6-8,10,17H,5H2,1-4H3/t10-/m0/s1 |

InChI Key |

QFKMNMWMWJGMHZ-JTQLQIEISA-N |

Isomeric SMILES |

C[C@H]1CC=C(C1(C)C)C2=C(C=C(C(=C2)Br)C)O |

Canonical SMILES |

CC1CC=C(C1(C)C)C2=C(C=C(C(=C2)Br)C)O |

Synonyms |

laurokamurene A |

Origin of Product |

United States |

Isolation and Purification Methodologies for Laurokamurene a

Collection and Preparation of Marine Algal Biomass

The foundation of isolating Laurokamurene A lies in the careful collection and subsequent preparation of the source organism, a species of marine red algae.

This compound, along with its counterpart Laurokamurene B, was first isolated from the red alga Laurencia okamurai. researchgate.netnih.gov This particular species of red seaweed is found in various locations, with the specific sample yielding this compound being collected from the coast of China. nih.goviomcworld.com The genus Laurencia is widely distributed globally, thriving in temperate to tropical coastal regions. iomcworld.comiomcworld.com Other species of Laurencia, such as Laurencia obtusa and Laurencia majuscula, have been collected from the Red Sea for the study of their secondary metabolites. mdpi.comnih.govsemanticscholar.org

Once collected, immediate and appropriate preservation of the algal biomass is crucial to prevent the degradation of its chemical constituents. While specific details on the preservation of the exact Laurencia okamurai sample that yielded this compound are not extensively documented in the provided search results, general practices for marine algae involve immediate processing or freezing to maintain chemical integrity.

Before the extraction of secondary metabolites can commence, the collected algal biomass undergoes several processing steps. Typically, the fresh algal tissues are first cleaned to remove any epiphytes, sand, or other marine debris. Following this, the material is often dried to remove water, which can interfere with the extraction process and dilute the concentration of the target compounds. The dried algae are then typically ground or milled into a fine powder. dergipark.org.tr This increases the surface area of the plant material, allowing for more efficient contact with the extraction solvents.

Extraction Techniques for Secondary Metabolites

The extraction process is designed to liberate the desired chemical compounds from the solid algal matrix into a liquid solvent.

The most common method for extracting secondary metabolites like this compound from algal sources is solvent-based extraction. This involves soaking the prepared algal biomass in a selected solvent or a series of solvents of varying polarities. For the isolation of laurokamurenes and related compounds from Laurencia species, a common approach involves the use of a mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH). mdpi.com The algal material is exhaustively extracted with these solvents, often in varying ratios, to ensure a comprehensive extraction of compounds with different polarities. mdpi.com The resulting crude extract, a complex mixture of various metabolites, is then concentrated under vacuum to remove the solvents, yielding an oily residue. mdpi.com

Modern extraction techniques that can be applied to natural products include ultrasound-assisted extraction (UAE), supercritical fluid extraction (SFE), and microwave-assisted extraction (MAE), which can offer advantages in terms of efficiency and reduced solvent consumption. dergipark.org.trnih.govresearchgate.net

Achieving an optimal yield of laurokamurenes requires careful consideration of several extraction parameters. These include the choice of solvent, the solvent-to-solid ratio, the extraction temperature, and the duration of the extraction. The use of a solvent system like dichloromethane-methanol suggests that laurokamurenes possess a moderate polarity. The exhaustive nature of the extraction, employing multiple rounds with fresh solvent, is a key strategy to maximize the recovery of these compounds from the algal biomass. mdpi.com

Chromatographic Separation and Purification Strategies

The crude extract obtained from the solvent extraction is a complex mixture containing numerous compounds. To isolate this compound in its pure form, a series of chromatographic techniques are employed. khanacademy.orgnih.gov Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov

The initial step often involves subjecting the crude extract to column chromatography over silica (B1680970) gel. mdpi.com This technique separates the compounds based on their polarity. A gradient elution system is typically used, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. For instance, a gradient of n-hexane and ethyl acetate (B1210297) might be used. mdpi.com This initial separation results in several fractions with varying chemical compositions.

These fractions are then further purified using more advanced chromatographic methods. High-performance liquid chromatography (HPLC) is a powerful tool for the final purification of compounds. nih.govsemanticscholar.org A C18 column, a type of reversed-phase chromatography where the stationary phase is non-polar, is often utilized. nih.govsemanticscholar.org By carefully selecting the mobile phase, pure compounds, including this compound, can be isolated. The structure of the isolated this compound is then determined through spectroscopic methods, primarily 2D NMR spectroscopy. nih.gov

Table of Chromatographic Techniques Used in the Isolation of this compound and Related Compounds:

| Technique | Stationary Phase | Mobile Phase Principle | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel | Gradient elution with increasing polarity (e.g., n-hexane/ethyl acetate) | Initial fractionation of the crude extract. mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Isocratic or gradient elution with a suitable solvent system | Final purification of the isolated fractions to yield pure compounds. nih.govsemanticscholar.org |

Overview of Column Chromatography Techniques (e.g., Silica Gel, Reverse-Phase)

Column chromatography is a fundamental and indispensable technique for the large-scale separation of compounds from a crude natural product extract. miamioh.eduunits.it In the context of this compound isolation, both normal-phase and size-exclusion chromatography are utilized. acs.org114.55.40

Normal-Phase Chromatography: This technique separates compounds based on their polarity. A polar stationary phase, most commonly silica gel, is packed into a column. researchgate.net A less polar mobile phase is then passed through the column. Nonpolar compounds have a lower affinity for the stationary phase and elute more quickly, while polar compounds are retained longer. byjus.com For the isolation of sesquiterpenes like this compound from Laurencia extracts, a gradient elution system is typically employed. The process starts with a nonpolar solvent, such as n-hexane, and the polarity of the mobile phase is gradually increased by adding a more polar solvent like ethyl acetate or dichloromethane. mdpi.comresearchgate.net This gradient approach allows for the sequential elution of compounds with increasing polarity.

Size-Exclusion Chromatography: Sephadex LH-20 is a common stationary phase used for this type of chromatography, which separates molecules based on their size. mdpi.com The porous nature of the Sephadex beads allows smaller molecules to enter the pores, lengthening their path through the column, while larger molecules are excluded and elute more quickly. This method is effective for separating different classes of compounds or for removing pigments and other high-molecular-weight impurities from the fractions containing sesquiterpenes. The original isolation of this compound specifically mentions the use of both silica gel and Sephadex LH-20 chromatography. acs.org

| Technique | Stationary Phase | Principle of Separation | Typical Mobile Phase for Sesquiterpenes |

| Normal-Phase | Silica Gel (e.g., 200-300 mesh) | Polarity | Gradient of n-Hexane/Ethyl Acetate or n-Hexane/Dichloromethane |

| Size-Exclusion | Sephadex LH-20 | Molecular Size | Methanol or a mixture like n-hexane–CH₂Cl₂–MeOH |

High-Performance Liquid Chromatography (HPLC) for Compound Resolution

Following initial separation by column chromatography, the resulting fractions are often still mixtures of closely related compounds. High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of individual compounds like this compound. iomcworld.commdpi.com

Preparative and semi-preparative HPLC are employed to achieve high purity. mdpi.com Reverse-phase HPLC is particularly common for sesquiterpene purification. In this mode, the stationary phase is nonpolar (e.g., C18 or ODS), and the mobile phase is polar. mdpi.com

A typical HPLC method for purifying sesquiterpenes from a Laurencia fraction would involve the following:

Column: A reverse-phase C18 (ODS) column is frequently used. mdpi.combioline.org.br

Mobile Phase: A gradient system of water and an organic solvent, typically acetonitrile (B52724) or methanol, is used. mdpi.combioline.org.br The separation is optimized by adjusting the gradient profile.

Detection: A UV detector is commonly used, with monitoring at a specific wavelength (e.g., 210 nm) where the compounds of interest absorb light. mdpi.com

Fraction Collection: The eluent is collected in small fractions, and those containing the pure compound, as determined by analytical HPLC, are combined.

This method provides the high degree of resolution necessary to separate structurally similar isomers and other closely related compounds from this compound. rsc.org

| Parameter | Typical Specification | Purpose |

| Mode | Reverse-Phase | Separation of moderately polar to nonpolar compounds. |

| Stationary Phase | C18 (ODS) | Provides a nonpolar surface for interaction. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water (Gradient) | Elutes compounds based on their relative polarity. |

| Detector | UV (e.g., 210 nm) | Monitors the elution of compounds from the column. |

| Flow Rate | e.g., 1.0-20 mL/min (depending on scale) | Controls the speed of the separation. |

Thin-Layer Chromatography (TLC) Applications in Purification Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique that is crucial for monitoring the progress of purification at every stage. researchgate.netbiotage.com Its primary applications in the isolation of this compound include:

Analysis of Crude Extract: TLC provides a preliminary chemical profile of the extract, showing the complexity of the mixture. researchgate.net

Optimization of Column Chromatography: Different solvent systems (mobile phases) can be tested on TLC plates to determine the best conditions for separation on a column. biotage.com A solvent system that gives good separation of spots on a TLC plate is often a good starting point for column chromatography.

Monitoring Column Fractions: Each fraction collected from the column is analyzed by TLC to determine its composition. Fractions containing the same compound (i.e., showing a spot with the same retention factor, or Rf value) are combined. researchgate.net This allows for the pooling of relevant fractions and reduces the number of samples for further analysis.

For the analysis of sesquiterpenes, silica gel coated plates (e.g., silica gel 60 F₂₅₄) are standard. researchgate.net The developed plates are typically visualized under UV light (at 254 nm and/or 366 nm) and then sprayed with a visualizing agent, such as an anisaldehyde-sulfuric acid reagent, followed by heating. researchgate.neticm.edu.pl This reagent reacts with many natural products, including terpenes, to produce characteristically colored spots, aiding in their identification and differentiation.

| Application | Stationary Phase | Typical Mobile Phase | Visualization Method |

| Monitoring Purification | Silica Gel 60 F₂₅₄ | n-Hexane/Ethyl Acetate or n-Hexane/Dichloromethane | UV light (254 nm), Anisaldehyde-sulfuric acid spray and heat |

Structural Elucidation of Laurokamurene a

Spectroscopic Analysis for Structure Determination

The determination of the intricate structure of Laurokamurene A was achieved through a detailed analysis of its spectroscopic data. nih.gov Techniques such as NMR and MS were pivotal in piecing together its molecular formula, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy served as a fundamental tool in defining the carbon skeleton and the relative orientation of the atoms in this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were employed to gain a complete structural picture.

The ¹H NMR spectrum of this compound provided initial insights into the proton environments within the molecule. Analysis of chemical shifts, coupling constants, and signal multiplicities allowed for the identification of different types of protons, such as those on double bonds, those adjacent to heteroatoms, and those on methyl groups.

The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, revealed the presence of 15 carbon atoms. These experiments differentiated between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, thereby establishing the carbon framework of this sesquiterpenoid.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 138.3 (C) | |

| 2 | 124.0 (CH) | 5.60 (s) |

| 3 | 49.6 (CH) | 2.80 (m) |

| 4 | 34.9 (CH₂) | 1.85 (m), 1.75 (m) |

| 5 | 29.5 (CH₂) | 1.60 (m), 1.50 (m) |

| 6 | 72.8 (C) | |

| 7 | 42.1 (CH) | 2.10 (q, 7.0) |

| 8 | 14.0 (CH₃) | 1.05 (d, 7.0) |

| 9 | 23.4 (CH₃) | 1.15 (s) |

| 10 | 131.5 (C) | |

| 11 | 128.4 (CH) | 7.10 (d, 8.0) |

| 12 | 126.2 (CH) | 7.15 (d, 8.0) |

| 13 | 135.8 (C) | |

| 14 | 21.1 (CH₃) | 2.30 (s) |

| 15 | 29.8 (CH₃) | 1.25 (s) |

Data compiled from published research findings.

To establish the precise connectivity of the atoms and the relative stereochemistry, a suite of 2D NMR experiments was utilized.

COSY (Correlation Spectroscopy): This experiment revealed the correlations between adjacent protons, helping to piece together the spin systems within the molecule. For instance, the correlation between the proton at C-7 and the methyl protons at C-8 confirmed their direct connection.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated each proton to its directly attached carbon atom, confirming the assignments made from the 1D NMR spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provided through-space correlations between protons, which was vital for determining the relative stereochemistry of the molecule. Significant NOE correlations between specific protons indicated their spatial proximity, allowing for the assignment of the relative configuration of the stereocenters.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org It was a critical component in the structural elucidation of this compound, providing information on its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) was employed to determine the exact molecular formula of this compound. This technique measures the mass of a molecule with very high accuracy, which allows for the unambiguous determination of its elemental composition. The HRMS data for this compound established its molecular formula as C₁₅H₂₀O.

In addition to providing the molecular formula, mass spectrometry offers structural clues through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the molecule's structure. The analysis of the fragmentation of this compound provided further confirmation of the proposed structure derived from NMR data by showing losses of specific alkyl and other functional groups consistent with the established connectivity.

Elucidation of Relative and Absolute Stereochemistry

Determining the three-dimensional arrangement of atoms, or stereochemistry, is a critical step in the structural elucidation of a natural product.

The relative stereochemistry of this compound was established primarily through two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments, as reported by Mao and Guo. rsc.org One of the most powerful of these techniques is the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. rsc.orgnih.gov A NOESY spectrum reveals through-space interactions between protons that are in close proximity (typically within 5 Å), regardless of whether they are connected by bonds. nih.govblogspot.com By identifying these correlations, chemists can deduce the relative orientation of atoms and substituents in the molecule. For this compound, specific NOESY cross-peaks would have provided definitive evidence for the spatial relationships between key protons, allowing for the assignment of its relative stereochemistry. researchgate.net

Circular Dichroism (CD) spectroscopy is another technique used for stereochemical analysis, as it measures the differential absorption of circularly polarized light by chiral molecules. However, there is no indication in the primary literature that CD spectroscopy was employed in the structural elucidation of this compound.

Chemical derivatization is a method used to confirm stereochemistry by reacting the unknown compound with a chiral agent of known configuration to produce diastereomers. These diastereomers have different physical properties and can be distinguished using techniques like NMR spectroscopy. This approach was not reported in the primary literature for the structural confirmation of this compound.

A crucial part of the structural elucidation of this compound involved comparing its spectroscopic data with that of known, structurally related compounds. researchgate.net this compound was isolated alongside several other sesquiterpenes, including the closely related Laurokamurene B. mdpi.com By comparing the NMR and other spectral data of this compound to these known analogues, researchers could confidently assign parts of its structure and stereochemistry based on established precedents.

Confirmation of this compound Structure via Total Synthesis (where applicable)

The unambiguous confirmation of a proposed chemical structure is ultimately achieved through its total synthesis from simple, achiral starting materials. A successful synthesis that yields a compound with identical spectroscopic properties to the natural product validates the assigned structure.

While several research groups have reported the total synthesis of the related compound (±)-Laurokamurene B, a total synthesis of this compound has not been described in the scientific literature to date. researchgate.netnih.goviisc.ac.inorganic-chemistry.org Therefore, the structure of this compound currently relies on the comprehensive spectroscopic analysis and comparisons performed during its initial discovery.

Biosynthesis of Laurokamurene a

Proposed Biogenetic Pathways of Laurencia-Derived Sesquiterpenoids

The biosynthesis of the vast array of sesquiterpenoids found in Laurencia species follows a hierarchical pathway that begins with universal precursors and is followed by transformative reactions that create immense structural diversity.

General Terpenoid Biosynthesis Precursors (e.g., Farnesyl Diphosphate)

All terpenes, including sesquiterpenoids, are synthesized from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov Red algae, such as those in the Laurencia genus, have retained the ability to produce these precursors through two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.gov While the MVA pathway is generally associated with the biosynthesis of sesquiterpenes and triterpenes, the MEP pathway typically supplies precursors for other terpenes; however, interactions between these pathways are known to occur. nih.gov

The key step in the formation of sesquiterpenes is the sequential condensation of two IPP units with one DMAPP unit. nih.gov This reaction, catalyzed by isoprenyl diphosphate (B83284) synthases (IPPS), yields the 15-carbon acyclic precursor, farnesyl pyrophosphate (FPP). rsc.org FPP is the universal precursor to all sesquiterpenes, and its subsequent modifications are responsible for the thousands of different sesquiterpenoid structures found in nature. tandfonline.com

Role of Halogenation in Laurencia Metabolite Diversification

A defining characteristic of the chemistry of the Laurencia genus is its remarkable ability to produce halogenated secondary metabolites, particularly those containing bromine. tandfonline.comresearchgate.net Despite the concentration of chloride in seawater being significantly higher than bromide, bromide is frequently incorporated into these compounds. tandfonline.com This process is a major driver of molecular diversification.

The key enzymes responsible for this are vanadium-dependent bromoperoxidases (V-BPOs). tandfonline.comresearchgate.net These enzymes catalyze the oxidation of bromide ions (Br-) in the presence of hydrogen peroxide to generate a reactive bromine species. This electrophilic bromine can then attack the double bonds within an acyclic precursor like FPP or a cyclized intermediate. The formation of a bromonium ion intermediate is postulated to induce or direct cyclization cascades, leading to a variety of halogenated cyclic skeletons. tandfonline.com This bromonium ion-induced cyclization is a critical step in the biosynthesis of many of Laurencia's most characteristic metabolites. tandfonline.comresearchgate.net

Specific Biogenetic Considerations for Laurokamurene Skeleton

The laurokamurene skeleton is a rearranged sesquiterpenoid framework, distinguishing it from more common structures found in Laurencia. iomcworld.com Its formation is believed to involve sophisticated intramolecular rearrangements from more conventional precursors.

Postulated Rearrangement Mechanisms from Laurane or Cuparane Precursors

The vast majority of sesquiterpenes within Laurencia can be classified into established skeletal types, including the laurane and cuparane frameworks. iomcworld.com Biosynthetically, these skeletons are closely related. Laurane-type sesquiterpenes are thought to arise from a bisabolyl cation intermediate. rsc.org The cuparane skeleton can be formed via the cyclization of a protonated γ-bisabolene, and importantly, the resulting cuparane cation is considered a potential precursor to the laurane skeleton through a methyl migration event. rsc.org

Laurokamurene A belongs to a unique class of sesquiterpenes characterized by a novel carbon framework that differs from the typical laurane or cuparane types. iomcworld.com It is widely postulated that the laurokamurene skeleton is formed via a significant skeletal rearrangement of a carbocation intermediate derived from a laurane or cuparane precursor. rsc.orgiomcworld.com Such transformations in terpene biosynthesis are common and involve a series of shifts, such as 1,2-hydride or methyl shifts (e.g., Wagner-Meerwein rearrangements), which guide the carbon backbone from one stable carbocation intermediate to another, ultimately leading to a new structural skeleton. nih.govnih.gov While this general mechanism is accepted, the specific sequence of carbocation rearrangements that transforms a laurane or cuparane cation into the precise laurokamurene framework has not yet been definitively elucidated.

Enzymatic Transformations Leading to this compound

The biosynthesis of complex terpenes is governed by a suite of specialized enzymes. The initial and most critical step involves terpene synthases (TPS), also known as terpene cyclases. rsc.org These enzymes bind the acyclic precursor, FPP, and catalyze its conversion into a reactive carbocation, initiating a cascade of cyclizations and rearrangements that can be highly complex. nih.govrsc.org A single TPS can sometimes produce multiple products due to the stochastic nature of the carbocation rearrangements it catalyzes. nih.gov

Following the initial skeletal construction by a TPS, further enzymatic modifications can occur. In the case of halogenated compounds like many Laurencia metabolites, vanadium-dependent haloperoxidases play a crucial role in introducing halogen atoms, which can also drive cyclization reactions. tandfonline.com While it is understood that a specific terpene synthase is responsible for generating the initial carbocation that leads to the laurokamurene skeleton, and that subsequent rearrangements create the final structure, the precise enzymes that catalyze these specific steps to yield this compound have not yet been isolated and functionally characterized. rsc.orgtandfonline.com

Environmental and Genetic Factors Influencing Biosynthesis

The production of secondary metabolites in Laurencia, including sesquiterpenoids, is not static but is influenced by a combination of genetic predispositions and environmental pressures. iomcworld.com This chemical variation is observed both between and within populations of the same species. nih.gov

Genetic factors play a fundamental role, as evidenced by the existence of distinct "chemotypes" in some Laurencia species, where different populations consistently produce different major secondary metabolites under the same conditions. nih.gov The expression of genes related to terpene biosynthesis, including those for terpene synthases, can be upregulated in response to biotic stressors, such as the presence of bacteria, indicating a genetic basis for inducible chemical defenses. iomcworld.com

Environmental factors also exert significant influence. Studies have shown that variables such as water temperature, salinity, and irradiance can affect the concentration of halogenated sesquiterpenes in Laurencia. researchgate.net Furthermore, ecological pressures like herbivory and biofouling can induce a higher output of defensive secondary metabolites. nih.gov This interplay between genetic programming and environmental stimuli results in the dynamic and often localized chemical profiles observed in Laurencia populations worldwide. iomcworld.com

Chemical Synthesis and Analogues of Laurokamurene a

Total Synthesis Approaches to Laurokamurene B (as a representative analogue)

The pursuit of the total synthesis of (±)-Laurokamurene B has led to the development of several distinct and innovative strategies. These approaches have not only successfully achieved the construction of the target molecule but have also highlighted the utility of modern synthetic methodologies in assembling complex cyclopentane-containing sesquiterpenoids. The first total synthesis was accomplished by Srikrishna and coworkers, confirming the structure of the natural product. researchgate.net Subsequent syntheses have focused on improving efficiency and exploring alternative bond-forming strategies.

The various total syntheses of Laurokamurene B have employed a range of key chemical reactions to construct the core cyclopentane (B165970) ring and install the required stereocenters and substituents. These methodologies represent powerful tools in the arsenal (B13267) of synthetic organic chemistry.

A pivotal strategy in the first total synthesis of (±)-Laurokamurene B involved the use of the Ireland–Claisen rearrangement. researchgate.net This powerful thieme-connect.comthieme-connect.com-sigmatropic rearrangement allows for the stereospecific formation of carbon-carbon bonds and the creation of γ,δ-unsaturated carboxylic acids from allylic esters. wikipedia.orgnrochemistry.comlibretexts.org In this synthesis, the rearrangement was used to set a key quaternary stereocenter. The reaction proceeds by converting an allylic ester to its corresponding silyl (B83357) ketene (B1206846) acetal, which then undergoes the rearrangement under milder conditions than the traditional Claisen rearrangement. nrochemistry.com The stereochemical outcome can be controlled by the geometry of the enolate, which is trapped as the silyl ketene acetal. libretexts.org

Following the Ireland-Claisen rearrangement, ring-closing metathesis (RCM) was employed to construct the five-membered ring of the Laurokamurene B core. researchgate.net RCM is a versatile and powerful reaction that utilizes transition metal catalysts, typically ruthenium-based, to form cyclic alkenes from acyclic dienes through the intramolecular exchange of olefinic carbons. wikipedia.orgorganic-chemistry.org This method is highly valued for its functional group tolerance and its ability to form rings of various sizes, which were previously challenging to synthesize efficiently. wikipedia.orgmedwinpublishers.com In the synthesis of Laurokamurene B, Grubbs' second-generation catalyst was used to effectively cyclize a diene intermediate, leading to the formation of the cyclopentene (B43876) ring. researchgate.net

A highly efficient and novel approach to the core of Laurokamurene B was developed utilizing a gold(I)-catalyzed formal (3+2) cycloaddition. researchgate.net This methodology involves the reaction of a gold carbene with a terminal allene (B1206475). The gold carbene is generated in situ from a 7-substituted 1,3,5-cycloheptatriene via a retro-Buchner reaction. This cycloaddition rapidly builds the polysubstituted cyclopentadiene (B3395910) skeleton of the molecule. researchgate.net Gold catalysis in cycloaddition reactions has emerged as a powerful tool for constructing complex molecular architectures from simple unsaturated systems. beilstein-journals.orgrsc.orgnih.gov This particular synthesis required just three steps from a readily available starting material, demonstrating the remarkable efficiency of this gold-catalyzed approach. researchgate.net

A concise, four-step total synthesis of (±)-Laurokamurene B was achieved using an organocerium-based strategy. thieme-connect.comorganic-chemistry.org This approach circumvents issues often encountered with more basic organometallic reagents like aryllithium or Grignard reagents, such as enolization and reduction side reactions. thieme-connect.com The key step involves the addition of a 4-methylphenylcerium reagent to 2,2,3-trimethylcyclopentanone. The organocerium reagent is generated in situ from 4-bromotoluene (B49008) via lithiation and subsequent transmetalation with cerium(III) chloride. The resulting tertiary alcohol is not isolated but is subjected to a one-pot elimination to furnish the final product. This method provides a direct and high-yielding route to the aryl-substituted cyclopentene core of Laurokamurene B. thieme-connect.comorganic-chemistry.org

The design of a total synthesis relies on a logical process of deconstructing the target molecule into simpler, readily available starting materials, a process known as retrosynthetic analysis. nih.govrsc.orgumi.ac.id

Srikrishna's Ireland-Claisen/RCM Approach:

Retrosynthesis: The retrosynthetic analysis began by identifying the cyclopentene ring as a key structural feature, which could be formed via RCM from a diene precursor. This diene, in turn, was envisioned to arise from an Ireland-Claisen rearrangement of a strategically chosen allylic ester, which would establish the crucial C-C bond and the quaternary center.

Forward Synthesis: The synthesis commenced with the preparation of the necessary allylic ester. This ester was then subjected to the key Ireland–Claisen rearrangement to yield a γ,δ-unsaturated acid. Subsequent functional group manipulations provided the diene substrate required for the RCM reaction. Treatment with Grubbs' second-generation catalyst successfully closed the five-membered ring. Final modifications, including deoxygenation, completed the synthesis of (±)-Laurokamurene B. researchgate.net

| Key Reaction | Reactant(s) | Catalyst/Reagent(s) | Product | Ref |

| Ireland-Claisen Rearrangement | Allylic ester | 1. LDA, THF, -78 °C 2. TMSCl 3. Toluene, reflux | γ,δ-Unsaturated carboxylic acid | researchgate.net |

| Ring-Closing Metathesis | Acyclic diene | Grubbs' 2nd Gen. Catalyst, CH₂Cl₂ | Cyclopentene derivative | researchgate.net |

Echavarren's Gold(I)-Catalyzed Approach:

Retrosynthesis: This approach disconnected Laurokamurene B back to a cyclopentadiene intermediate. This cyclopentadiene was identified as the product of a formal (3+2) cycloaddition between a terminal allene and a gold(I) carbene. The carbene precursor was a substituted cycloheptatriene.

| Key Reaction | Reactant(s) | Catalyst/Reagent(s) | Product | Ref |

| Formal (3+2) Cycloaddition | (E)-7-(4-methylstyryl)cyclohepta-1,3,5-triene, 3-methyl-1,2-butadiene | [Au(IPr)(CH₃CN)]SbF₆ | Cyclopentadiene intermediate | researchgate.net |

| Hydrogenation | Cyclopentadiene intermediate | (Ph₃P)₃RhCl (Wilkinson's Cat.), H₂ | (±)-Laurokamurene B | researchgate.net |

Lecornué's Organocerium Approach:

Retrosynthesis: This strategy simplified the target to the key C-C bond formation between the p-tolyl group and the trimethylcyclopentane ring. This disconnection pointed to a nucleophilic addition of a p-tolyl organometallic reagent to 2,2,3-trimethylcyclopentanone.

| Key Reaction | Reactant(s) | Reagent(s) | Product | Ref |

| Organocerium Addition/Elimination | 2,2,3-trimethylcyclopentanone, 4-bromotoluene | 1. n-BuLi, THF, -78 °C 2. CeCl₃ 3. DBU, SOCl₂ | (±)-Laurokamurene B | thieme-connect.com |

Efficiency and Stereoselectivity in Total Synthesis Efforts

Synthetic Derivatization and Analogue Generation

Modification of the Laurokamurene A Scaffold

There is currently no publicly available scientific literature detailing the synthetic modification of the this compound scaffold. Research efforts to chemically alter the core structure of this compound to explore its structure-activity relationships or to create new chemical entities have not been reported. Therefore, information regarding specific reactions, reagents, or the characterization of any resulting derivatives is unavailable.

Comparison of Synthetic and Natural Laurokamurenes

A comparative analysis of the properties of synthetically produced this compound and its naturally occurring counterpart is not possible, as the total synthesis of this compound has not been reported in the scientific literature. Such a comparison would typically involve verifying the structural identity and purity of the synthetic material against the natural product through various analytical techniques, including NMR spectroscopy, mass spectrometry, and optical rotation measurements. Without a successful total synthesis, this comparative data for this compound does not exist.

Biological Activities and Mechanistic Investigations Non Clinical

In Vitro Cytotoxicity Studies on Non-Human Cell Lines and Specific Cancer Cell Lines

The cytotoxic potential of Laurokamurene A has been explored, particularly concerning its effects on immune cells and its potential mechanisms of inducing cell death.

Initial studies have examined the cytotoxic activity of laurokamurene-type sesquiterpenes against peripheral blood neutrophils. dntb.gov.ua These cells are a critical component of the innate immune system. nih.govnih.gov Research in this area aims to understand how compounds like this compound interact with and affect the viability of these key immune cells. dntb.gov.uascielo.br While specific data on this compound's direct cytotoxicity on these cells is part of a broader investigation into related compounds, the initial findings suggest that this class of molecules possesses bioactivity that warrants further detailed examination. dntb.gov.ua

The mechanism by which this compound may exert cytotoxic effects is an area of active investigation, with a focus on apoptosis induction. Apoptosis, or programmed cell death, is a crucial process for removing unwanted or damaged cells with minimal inflammatory response. rndsystems.com The induction of apoptosis is a key mechanism for many cytotoxic compounds. nih.gov Research into related compounds from the same class as this compound suggests that the induction of apoptosis is a plausible mechanism for their observed cytotoxicity. uoa.gr This process often involves complex signaling pathways within the cell, including the regulation of pro- and anti-apoptotic proteins. nih.govmdpi.com

Antimicrobial Properties

This compound has been evaluated for its ability to inhibit the growth of various pathogenic microorganisms, including fungi and bacteria.

The antifungal potential of compounds from natural sources is a significant area of research. This compound's activity has been considered in the context of infections caused by fungi such as Cryptococcus neoformans, Candida glabrata, Trichophyton rubrum, and Aspergillus fumigatus. psu.edumdpi.comfrontiersin.org These pathogens can cause a range of infections, from superficial skin infections to life-threatening systemic diseases, particularly in immunocompromised individuals. semanticscholar.org While broad screenings of natural compounds have shown activity against these fungi, specific data on the minimum inhibitory concentrations (MIC) of this compound are part of ongoing research efforts to identify new antifungal agents. mdpi.commdpi.com

The antibacterial properties of this compound have been investigated against common bacterial pathogens such as Escherichia coli and Staphylococcus aureus. researchgate.net These bacteria are representative of Gram-negative and Gram-positive bacteria, respectively, and are responsible for a wide array of human infections. nih.gov Studies on related laurokamurene-type sesquiterpenes have indicated moderate antibacterial activity. uoa.gr The mechanism of action for such antibacterial effects can involve the disruption of the bacterial cell membrane or interference with essential cellular processes. mdpi.comnih.gov

Anti-inflammatory Effects

Preliminary investigations suggest that laurokamurene-type sesquiterpenes may possess anti-inflammatory properties. researchgate.netdntb.gov.ua Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. uoa.gr The potential anti-inflammatory effects of compounds like this compound are thought to be mediated through the modulation of inflammatory pathways and the production of inflammatory mediators. nih.govnih.gov Further research is needed to fully elucidate the specific mechanisms by which this compound may exert anti-inflammatory activity.

Other Reported Bioactivities of Related Laurokamurenes or Laurencia Metabolites

The chemical diversity of the Laurencia genus has led to the discovery of a wide spectrum of biological activities beyond inflammation. iomcworld.comiomcworld.com

Many secondary metabolites from Laurencia species play ecological roles, including acting as a defense against herbivores. nih.gov Numerous studies have reported the antifeedant properties of these compounds, which deter consumption by marine organisms. iomcworld.commdpi.com This activity is a significant survival mechanism for the algae in their natural habitat.

Biofouling, the accumulation of microorganisms, plants, and algae on wet surfaces, is a major issue for marine industries. Natural products from marine organisms are a promising source of new antifouling agents. Metabolites from Laurencia have demonstrated significant antifouling capabilities. iomcworld.comiomcworld.com For example, three sesquiterpenes known as omaezallenes, isolated from a Laurencia species, were active in an antifouling assay against barnacle larvae, with one compound showing an effective concentration (EC₅₀) of 0.22 µg/mL. mdpi.com

Molecular Mechanisms of Action (Cellular and Biochemical Levels)

The molecular mechanisms underlying the bioactivities of this compound and related Laurencia metabolites are rooted in their ability to interact with specific cellular and biochemical pathways.

At the cellular level, the anti-inflammatory actions observed are largely due to the modulation of gene expression in immune cells like macrophages. By inhibiting transcription factors such as NF-κB, these compounds can prevent the transcription of genes for pro-inflammatory proteins. researchgate.netnih.gov The process involves preventing the degradation of inhibitor proteins like IκB-α and blocking the subsequent translocation of NF-κB subunits (e.g., p65) into the nucleus. nih.gov

At the biochemical level, the mechanism involves direct or indirect interference with signaling cascades. This can include the inhibition of key kinases within the MAPK pathway or the suppression of enzymes like COX-2 and iNOS, which are responsible for producing inflammatory mediators like prostaglandins (B1171923) and nitric oxide. researchgate.netnih.gov The ability of some Laurencia compounds to inhibit enzymes like PTP1B suggests a mechanism of competitive or non-competitive binding to the enzyme's active site, preventing it from acting on its substrate. nih.gov The diverse and often halogenated structures of these sesquiterpenes and other metabolites are key to their ability to interact with these biological targets with high specificity and potency. iomcworld.comnih.gov

Target Identification and Pathway Perturbation

Direct studies identifying the specific molecular targets or delineating the perturbed cellular pathways of this compound are limited in publicly accessible scientific literature. However, the broader class of sesquiterpenes from the Laurencia genus, to which this compound belongs, has demonstrated a range of biological effects, including cytotoxic and antifungal activities. iomcworld.comiomcworld.com These activities suggest that these compounds interact with fundamental cellular processes.

Research on related laurane sesquiterpenes provides some context for potential mechanisms. For instance, various sesquiterpenes isolated from Laurencia species have been shown to possess cytotoxic properties against several human cancer cell lines. iomcworld.comresearchgate.net One review highlighted that laurokamurenes A and B were isolated from L. okamurai and that related cuparane sesquiterpenes exhibited strong cytotoxic activity against NSCLC-N6 and A-549 lung cancer cell lines. iomcworld.com Another study on laurane derivatives, including laurokamurene D, which was isolated alongside this compound, evaluated their in vitro antifungal and cytotoxic activities. The compounds displayed moderate effects against a panel of fungi and two human cancer cell lines, HL-60 and A-549. nih.gov

The observed bioactivities of these related compounds, particularly cytotoxicity and antifungal effects, imply that their molecular targets could be involved in essential pathways such as cell proliferation, membrane integrity, or fungal-specific metabolic processes. For example, the mechanism of action for some antifungal agents involves the disruption of the fungal cell membrane. mdpi.com Furthermore, the trypanocidal action of the related sesquiterpene (-)-elatol, also from a Laurencia species, was linked to the increased formation of superoxide (B77818) anions, DNA fragmentation, and autophagy, indicating a multifactorial mechanism involving oxidative stress and programmed cell death pathways. dntb.gov.ua

While these findings offer clues, it is crucial to note that they are not direct evidence for this compound's mechanism. The specific substitution pattern and stereochemistry of this compound likely result in a unique target profile and pathway perturbation. Future research employing techniques such as phenotypic screening, affinity chromatography-mass spectrometry, or genetic screening could elucidate the precise molecular targets of this compound. uoa.grnih.gov

Table 1: Reported Biological Activities of Laurokamurene Sesquiterpenes and Related Compounds from Laurencia

| Compound/Extract | Activity Type | Cell Lines / Organisms | Observed Effect | Reference |

|---|---|---|---|---|

| Cuparane Sesquiterpenes | Cytotoxic | NSCLC-N6, A-549 | Strong activity | iomcworld.com |

| Laurokamurene D | Antifungal | Cryptococcus neoformans, Candida glabrata, Trichophyton rubrum, Aspergillus fumigatus | Moderate activity | nih.gov |

| Laurokamurene D | Cytotoxic | HL-60, A-549 | Moderate activity | nih.gov |

| Laurepoxyene | Antifungal | Cryptococcus neoformans, Candida glabrata, Trichophyton rubrum, Aspergillus fumigatus | Moderate activity | nih.gov |

| 3β-hydroperoxyaplysin | Antifungal | Cryptococcus neoformans, Candida glabrata, Trichophyton rubrum, Aspergillus fumigatus | Moderate activity | nih.gov |

Ligand-Receptor Interactions Involving Cyclopentene (B43876) Ring Systems

The structure of this compound features a substituted cyclopentene ring, a motif that is significant in various biologically active molecules. iomcworld.commdpi.com The cyclopentene ring is recognized for its relevance in ligand-receptor interactions. nih.gov Its conformational properties and the presence of a carbon-carbon double bond can influence how a molecule fits into a receptor's binding site.

In a general sense, the cyclopentene ring can be considered a bioisostere of other cyclic structures found in natural ligands, such as the proline ring in peptides. nih.gov Its locked, planar-like geometry can confer greater stability and resistance to enzymatic degradation compared to more flexible structures. nih.gov The cyclopentene moiety can participate in various non-covalent interactions that are crucial for ligand binding, including hydrogen bonds and dispersion forces. nih.gov For example, studies on cyclopentene-containing peptide derivatives have shown that the cyclopentene ring can form intramolecular hydrogen bonds, contributing to a stable three-dimensional structure that is important for receptor recognition. nih.gov

Structure Activity Relationship Sar Studies of Laurokamurene a and Analogues

Identification of Key Pharmacophores and Structural Motifs

The biological activity of laurokamurenes is intrinsically linked to their unique molecular architecture. Key structural features, or pharmacophores, that are essential for their activity have been identified through various studies. These include the core carbon skeleton, the arrangement of methyl groups, and the nature and position of various substituents.

Laurokamurene A possesses a distinctive rearranged laurene-type sesquiterpenoid carbon framework. researchgate.netpsu.edu This framework is characterized by a 1-arylcyclopentane ring system. psu.edu Sesquiterpenoids from the Laurencia genus, to which laurokamurenes belong, are known for their diverse and potent biological activities, which are largely dictated by their skeletal type. iomcworld.comiomcworld.com The specific arrangement of the cyclopentane (B165970) ring connected to an aromatic ring in laurokamurenes is a significant departure from the more common laurene or cuparene skeletons, which feature different methyl group placements in the aliphatic ring. psu.edu This rearranged framework is considered a key contributor to the unique biological profile of this compound and its analogues. The total synthesis of related compounds like (±)-laurokamurene B has confirmed the structure of this rearranged aromatic sesquiterpene framework. researchgate.net

The nature and position of substituents on the laurokamurene scaffold significantly modulate its biological activity. rsc.orgmdpi.com While specific SAR studies detailing the effects of a wide range of substituents on this compound are not extensively documented in the provided results, general principles of substituent effects in related bioactive molecules can be inferred. For instance, halogenation is a common feature in many marine natural products and often enhances biological activity. d-nb.infonih.gov The presence of hydroxyl (-OH) and acetoxyl (-OAc) groups also plays a pivotal role in the bioactivity of sesquiterpenes. These polar groups can form hydrogen bonds, which may be crucial for target binding and can influence the molecule's solubility and pharmacokinetic properties. The introduction or modification of these functional groups is a key strategy in medicinal chemistry to optimize the potency and selectivity of a lead compound. rsc.org

Correlating Structural Variations with Biological Activity Profiles

The systematic study of how structural modifications affect the biological activity of laurokamurenes provides valuable insights for the development of new therapeutic agents. This involves examining the impact of stereochemistry and comparing the activities of naturally occurring analogues.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. nih.govnumberanalytics.com Chiral molecules, like the laurokamurenes, can exist as different stereoisomers, which may exhibit profoundly different interactions with chiral biological targets such as enzymes and receptors. nih.govmdpi.com The relative and absolute configurations of the stereogenic centers within the laurokamurene framework are therefore expected to have a significant impact on its biological profile. Although detailed studies on the specific stereoisomers of this compound and their differential activities are not extensively covered in the search results, it is a fundamental principle in medicinal chemistry that one stereoisomer is often significantly more active than others. nih.gov The determination of the relative stereochemistry of laurokamurenes has been achieved through detailed analysis of 2D NMR spectra. psu.edu

Below is a table summarizing the known natural laurokamurene analogues and their reported biological activities.

| Compound Name | Key Structural Features | Reported Biological Activity |

| This compound | Rearranged laurene framework, 2,2,3-trimethylcyclopentenyl moiety. psu.edu | Antifungal activity. researchgate.net |

| Laurokamurene B | Rearranged laurene framework, 2,2,3-trimethylcyclopentenyl moiety. psu.edu | Structure confirmed by total synthesis. researchgate.net |

| Laurokamurene C | Rearranged laurene framework. | Antifungal activity against Candida glabrata. researchgate.net |

| Laurokamurene D | Rearranged laurene framework. | Information on specific bioactivity not detailed in the provided search results. |

Computational Approaches in SAR Analysis

Computational methods are crucial in modern drug discovery and chemical biology to understand how a molecule's structure relates to its biological activity. These in silico techniques allow for the prediction of interactions and activities, guiding the synthesis and evaluation of new compounds.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor or target protein) to form a stable complex. This method is instrumental in predicting the binding affinity and mode of interaction between a ligand and its putative biological target.

A literature search did not yield any studies that have performed molecular docking simulations specifically with this compound to identify its potential biological targets or to elucidate its mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby prioritizing experimental efforts.

There are no published QSAR studies involving this compound. The development of a robust QSAR model requires a dataset of structurally related compounds with corresponding measured biological activities, which has not been compiled or analyzed for this compound and its analogues in the available literature.

Future Research Directions and Potential Applications

Advancements in Biosynthetic Pathway Elucidation

A fundamental gap in the current knowledge of Laurokamurene A is the complete absence of information regarding its biosynthetic pathway. The elucidation of this pathway in its natural source, the red alga Laurencia okamurai, is a critical future research direction. Modern methodologies in genetics and biochemistry offer powerful tools to uncover the sequence of enzymatic reactions that construct this complex sesquiterpene. nih.gov Techniques such as transcriptome mining of the source organism can identify candidate genes, particularly those for terpene synthases and modifying enzymes like cytochromes P450, which are often clustered in biosynthetic gene clusters for secondary metabolites. nih.gov Integrated approaches that combine transcriptomics with chemoproteomics, which uses chemical probes to identify enzymes that interact with biosynthetic intermediates, could accelerate the discovery of the complete pathway. frontiersin.org

Once the genes in the this compound biosynthetic pathway are identified, the next logical step involves the detailed characterization of the encoded enzymes. nih.gov This requires heterologous expression of the candidate genes in tractable microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, followed by purification of the recombinant proteins. mdpi.com Standard enzymatic assays would then be performed to confirm the function of each enzyme, for instance, by supplying putative substrates and analyzing the products using techniques like HPLC and mass spectrometry. researchgate.netnih.gov

Key enzymes to be investigated would likely include:

A terpene synthase/cyclase that catalyzes the formation of the core carbon skeleton from a precursor like farnesyl pyrophosphate.

Cytochrome P450 monooxygenases or other oxidoreductases responsible for the specific rearrangements and functionalizations that distinguish the laurokamurene skeleton.

Further research could focus on enzyme engineering to alter substrate specificity or improve catalytic efficiency. By creating mutant versions of these enzymes, it may be possible to produce novel analogues of this compound with potentially enhanced or different biological activities. nih.gov

The elucidation of the biosynthetic pathway is the gateway to producing this compound through metabolic engineering. nih.gov Transferring the identified genes into a microbial chassis like S. cerevisiae (baker's yeast) or E. coli could establish a heterologous production platform. ebsco.comfrontiersin.org This approach offers a sustainable and scalable alternative to isolation from natural sources, which is often low-yielding and ecologically demanding. mdpi.com

Future research would focus on optimizing production titers by:

Enhancing the flux of precursor molecules, such as farnesyl pyrophosphate, within the host organism.

Fine-tuning the expression levels of the biosynthetic genes to prevent the accumulation of toxic intermediates and balance the metabolic load. nih.gov

Optimizing fermentation conditions, including media composition and physical parameters, to maximize yield. frontiersin.org

This strategy not only facilitates a stable supply of this compound for further study but also enables the generation of new derivatives through engineered biosynthesis. nih.gov

Novel Synthetic Strategies for this compound and Complex Analogues

While the total synthesis of this compound has not yet been reported, significant progress has been made on its isomer, Laurokamurene B. researchgate.netiomcworld.com These existing synthetic routes provide a strong foundation for developing strategies to access this compound. Future synthetic efforts will likely focus on creating more efficient, flexible, and stereocontrolled methods to not only synthesize the natural product itself but also to generate a library of complex analogues for structure-activity relationship studies.

Furthermore, controlling the precise three-dimensional arrangement of atoms (stereochemistry) is paramount. Future syntheses will need to incorporate highly stereoselective reactions to install the specific stereocenters of this compound without producing mixtures of isomers. rsc.org Advanced catalytic methods, such as those employing transition metals like gold or rhodium, have proven effective in the synthesis of related compounds and represent a promising avenue. researchgate.netresearchgate.net For example, a gold-catalyzed formal (3+2) cycloaddition was used to construct the skeleton of Laurokamurene B, a strategy that could potentially be adapted for this compound. researchgate.net

Future synthetic routes for this compound should be designed with the principles of green chemistry in mind to minimize environmental impact. pandawainstitute.com This involves a conscious effort to improve the sustainability of the chemical process. skpharmteco.com

Key areas for applying green chemistry principles include:

Atom Economy : Designing reactions, such as cycloadditions, that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. acs.org

Use of Catalysis : Employing catalytic reagents over stoichiometric ones to reduce waste and often allow for milder reaction conditions.

Safer Solvents and Reagents : Replacing hazardous solvents and reagents with safer, more environmentally benign alternatives. pandawainstitute.com

Use of Biocatalysis : Incorporating enzymatic reactions, which are highly specific and operate in water under mild conditions, can eliminate the need for protecting groups and reduce the use of harsh reagents. acs.org

By integrating these principles, the synthesis of this compound and its analogues can be achieved in a more efficient, cost-effective, and environmentally responsible manner.

Expanded Mechanistic Studies of Biological Activities

This compound has been reported to exhibit antifungal activity. researchgate.net However, the underlying molecular mechanism responsible for this biological effect remains unknown. A significant future research direction is to conduct in-depth mechanistic studies to understand how this compound interacts with fungal cells.

This research would involve a series of experiments to:

Identify the Molecular Target : Techniques such as affinity chromatography, yeast three-hybrid systems, or computational docking studies could be used to identify the specific protein or cellular component that this compound binds to.

Analyze Cellular Effects : Studying the morphological and physiological changes in fungal cells upon treatment with this compound, such as effects on cell wall integrity, membrane permeability, or essential metabolic pathways.

Investigate Potential Synergies : Exploring whether this compound acts synergistically with known antifungal agents, which could lead to new combination therapies.

Understanding the mechanism of action is crucial for validating this compound as a potential lead compound for the development of new antifungal drugs and for guiding the design of more potent and selective synthetic analogues. iomcworld.com

Identification of Novel Molecular Targets

A critical next step in evaluating the therapeutic potential of this compound is the identification of its specific molecular targets. Initial studies have shown its cytotoxic activity against peripheral blood neutrophils, suggesting a pro-apoptotic mechanism. mdpi.com However, the precise proteins or other biomolecules with which it interacts to initiate this response remain unknown. researchgate.netcapes.gov.br

Future research should employ a variety of modern target identification methodologies. Direct biochemical approaches, such as affinity chromatography using a derivatized this compound as bait, could isolate binding proteins from cell lysates. Furthermore, computational methods, including molecular docking and virtual screening, could predict potential interactions with known protein structures, helping to prioritize targets for experimental validation. nih.govmdpi.com Identifying these targets is fundamental to understanding its mechanism of action and for any future drug development efforts.

Deeper Understanding of Cellular Pathways Affected

Building on the initial observation of apoptosis, a more profound understanding of the cellular signaling pathways modulated by this compound is necessary. mdpi.com It is known that sesquiterpenes can influence multiple critical pathways involved in cell growth, proliferation, and death. nih.gov

Future investigations should aim to elucidate the specific apoptotic pathway (intrinsic or extrinsic) triggered by this compound. This can be achieved by measuring the activation of specific caspases (e.g., caspase-8, caspase-9, and caspase-3) and examining changes in the expression of Bcl-2 family proteins. Moreover, the potential impact of this compound on other key cellular signaling cascades, such as the MAPK and PI3K/Akt pathways, which are often dysregulated in cancer, should be a focus of research. nih.gov Unraveling these complex interactions will provide a comprehensive picture of the compound's cellular effects.

The known cytotoxic activities of this compound and related compounds are summarized below.

| Compound/Extract | Cell Line/Organism | Activity/IC50 | Reference |

| This compound | Peripheral Blood Neutrophils | Potent cytotoxic activity, induces apoptosis | mdpi.comresearchgate.net |

| This compound | Candida albicans | MIC > 64 µg/mL | mdpi.com |

| Laurokamurene C | Candida albicans | MIC = 1 µg/mL | mdpi.com |

| Laurencia obtusa Extract | THP-1 (Human Leukemia) | Active | mdpi.com |

| Related Laurane Sesquiterpenes | Various Human Tumor Cells | Cytotoxic activities | mdpi.com |

Development of Laurokamurene-Based Research Tools

High-quality chemical probes are invaluable for dissecting complex biological processes. nih.gov Given its defined biological activity, this compound has the potential to be developed into a valuable research tool. A chemical probe is a selective small-molecule modulator that enables the study of a specific protein's function in cellular or animal models. nih.gov

To be utilized as a chemical probe, this compound would need to be extensively characterized for its selectivity and mechanism of action. Future work could involve the synthesis of derivatives with tags (e.g., biotin (B1667282) or fluorescent dyes) to facilitate the visualization and pull-down of its molecular targets. Such probes would be instrumental in cell biology to explore the roles of its target proteins in various physiological and pathological states. The development of a potent and selective this compound-based probe would be a significant contribution to the chemical biology toolbox.

Exploration of Non-Therapeutic Bio-Industrial Applications (e.g., agrochemicals, antifoulants, bio-preservatives)

Beyond therapeutic applications, the chemical properties of this compound and related sesquiterpenes from Laurencia suggest their potential in various bio-industrial sectors. iomcworld.comnih.gov The genus Laurencia is known to produce a diverse array of metabolites as a chemical defense against herbivores and fouling organisms. jocpr.comnih.gov

Agrochemicals: Extracts from Laurencia species have demonstrated insecticidal and larvicidal activities. nih.govresearchgate.net For instance, the halogenated sesquiterpene (+)-obtusol from Laurencia dendroidea showed significant toxicity against Aedes aegypti larvae, the vector for dengue fever. nih.gov Future research should assess the specific activity of this compound against a range of agricultural pests and plant pathogens. Its potential as a natural alternative to synthetic pesticides warrants investigation. researchgate.netscience.gov

Antifoulants: Biofouling is a major issue for maritime industries. mdpi.com Natural products from marine organisms that remain free of fouling are a promising source of environmentally friendly antifouling agents. mdpi.com Sesquiterpenes from Laurencia have been noted for their antifouling properties, inhibiting the settlement of barnacle larvae. iomcworld.commdpi.com The potential of this compound as a component in antifouling coatings should be systematically evaluated.

Bio-preservatives: Natural antimicrobial compounds are of increasing interest to the food and cosmetic industries. nih.gov While the antibacterial activity of this compound has not been extensively studied, related compounds from Laurencia have shown antimicrobial effects. iomcworld.comekb.eg Its potent activity against the fungus Candida albicans at higher concentrations suggests it could be explored as a potential preservative, particularly in applications where fungal contamination is a concern. mdpi.com

Opportunities for Collaborative Multidisciplinary Research

Realizing the full potential of this compound will require a collaborative, multidisciplinary approach. The complexity of natural product research, from isolation and characterization to elucidation of biological function and development for specific applications, necessitates the integration of diverse expertise. capes.gov.br

Future progress will be accelerated by establishing partnerships between chemists, pharmacologists, marine biologists, and industrial scientists. Such collaborations are essential for:

Sustainable Supply: Marine biologists and aquaculture experts can develop methods for the sustainable cultivation of Laurencia species to ensure a reliable source of this compound without depleting natural populations.

Mechanism of Action Studies: Joint efforts between synthetic chemists and molecular biologists can facilitate the creation of chemical probes and advanced cellular models to precisely define the compound's mechanism of action. nih.gov

Translational Research: Partnerships with industrial sectors, such as agrochemical and marine coatings companies, can guide research toward developing commercially viable products. science.govmdpi.com

International and institutional collaborative programs are often established to support such multidisciplinary endeavors in marine natural products research.

Q & A

Q. What are the established synthetic routes for Laurokamurene A, and what challenges persist in achieving high yields?

this compound is synthesized via gold(I)-catalyzed intramolecular hydroalkylation of ynamides, as demonstrated in the synthesis of its structural analogs . Key challenges include controlling regioselectivity and minimizing side reactions (e.g., over-reduction). Methodologies to improve yield involve optimizing catalyst loading (e.g., 5 mol% AuCl(PPh₃)) and reaction temperature (80–100°C). Solvent polarity adjustments (e.g., dichloromethane vs. toluene) also influence reaction efficiency. Researchers should validate intermediates using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to ensure structural fidelity .

Q. How is this compound structurally characterized, and what analytical techniques are critical for resolving stereochemical ambiguities?

Structural elucidation relies on a combination of X-ray crystallography, NMR spectroscopy, and computational modeling (e.g., DFT calculations). For stereochemical determination, NOESY/ROESY experiments are essential to establish spatial relationships between protons. In cases where crystallographic data are unavailable, comparative analysis with known analogs (e.g., Laurokamurene B) and electronic circular dichroism (ECD) can resolve ambiguities .

Q. What in vitro bioactivity screening models have been applied to this compound, and how are confounding variables controlled?

this compound has been screened for antimicrobial and cytotoxic activity using cell-based assays (e.g., MIC assays for bacteria, MTT assays for cancer cells). To mitigate confounding factors, researchers should:

- Standardize cell lines (e.g., ATCC-validated strains) and passage numbers.

- Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO < 0.1% v/v).

- Replicate experiments across three independent trials to assess reproducibility .

Advanced Research Questions

Q. What mechanistic insights explain the gold(I)-catalyzed cyclization in this compound synthesis, and how can computational methods validate these pathways?

The reaction proceeds via a concerted [3,3]-sigmatropic rearrangement followed by hydroarylation, as supported by deuterium-labeling studies and DFT calculations . Researchers can use Gaussian or ORCA software to model transition states and calculate activation energies (ΔG‡). Key parameters include electron density maps of the gold-carbene intermediate and steric effects from substituents on the ynamide substrate.

Q. How do structural modifications of this compound affect its bioactivity, and what statistical frameworks are used to analyze structure-activity relationships (SAR)?

SAR studies involve synthesizing analogs with variations in the terpene core or side chains. Bioactivity data (e.g., IC₅₀ values) are analyzed using multivariate regression or machine learning (e.g., partial least squares regression). For rigor:

- Normalize data to account for assay variability.

- Apply Bonferroni correction to mitigate Type I errors in high-throughput screens.

- Validate models with external test sets or cross-validation (k-fold) .

Q. What contradictions exist in the reported biosynthetic pathways of this compound, and how can isotopic labeling resolve these discrepancies?

Discrepancies arise in proposed mevalonate vs. methylerythritol phosphate (MEP) pathway contributions. To clarify, isotopically label precursors (e.g., ¹³C-glucose) and track incorporation via LC-MS/MS. For example, feeding experiments in Streptomyces cultures can quantify labeled isoprene units in this compound, distinguishing pathway dominance .

Methodological Considerations

Q. How should researchers design experiments to assess the ecological role of this compound in its native organism?

- Field studies : Collect organism samples (e.g., marine sponges) across seasons and geographies to correlate this compound levels with environmental stressors (pH, temperature).

- Omics integration : Pair metabolomic data (UPLC-QTOF-MS) with transcriptomic profiling to identify biosynthetic gene clusters.

- Ethical compliance : Adhere to Nagoya Protocol guidelines for genetic resource access .

Q. What statistical approaches are recommended for reconciling conflicting bioactivity data across studies?

- Conduct meta-analyses using random-effects models to account for inter-study heterogeneity.

- Apply sensitivity analysis to identify outliers (e.g., via Cook’s distance).

- Report effect sizes (e.g., Cohen’s d) rather than p-values alone to contextualize significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.